molecular formula C13H10ClN3 B1398110 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole CAS No. 1032452-86-0

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

Cat. No. B1398110
Key on ui cas rn: 1032452-86-0
M. Wt: 243.69 g/mol
InChI Key: IIBWXYHPBMUNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

NaH (1.707 g, 42.68 mmol, 40% dispersion in mineral oil) was added in small portions to a cooled (0° C.) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole (Intermediate 131, 8.168 g, 35.57 mmol) in THF (250 mL). The resulting mixture was stirred at 0° C. for 0.5 h and then CH3I (2.67 mL, 42.68 mmol) was added and the mixture stirred at 0° C. for a further 3 h. The reaction was quenched by the addition of sat. NaHCO3 (25 mL). The mixture was then diluted with EtOAc (100 mL), and the resulting solution was washed with sat. NaHCO3 (50 mL), water (50 mL) and sat. brine (50 mL). The organic solution was then concentrated in vacuo. Purification by FCC, eluting with 0-20% CH3OH in CH2Cl2 gave the title compound (8.35 g, 96%) as a pale yellow solid; 1H NMR: 3.90 (3H, s), 7.30 (2H, pd), 7.54-7.60 (1H, m), 7.82 (1H, d), 8.38-8.44 (1H, m), 8.49 (1H, s), 8.53 (1H, d); m/z: ES+ MH+ 1244.
Name
Quantity
1.707 g
Type
reactant
Reaction Step One
Quantity
8.168 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.67 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[N:9]=[C:8]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12][CH:11]=2)[CH:7]=[CH:6][N:5]=1.[CH3:19]I>C1COCC1>[Cl:3][C:4]1[N:9]=[C:8]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]([CH3:19])[CH:11]=2)[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.707 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8.168 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=CNC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=CNC2=CC=CC=C12
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.67 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
STIRRING
Type
STIRRING
Details
the mixture stirred at 0° C. for a further 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of sat. NaHCO3 (25 mL)
ADDITION
Type
ADDITION
Details
The mixture was then diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
the resulting solution was washed with sat. NaHCO3 (50 mL), water (50 mL) and sat. brine (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with 0-20% CH3OH in CH2Cl2

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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